1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethyl-2-chloropyrimidine, the pyrimidine ring is formed through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N5O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-12-11-13(2)20-17(19-12)22-9-5-14(6-10-22)16(23)21-15-3-7-18-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,18,21,23) |
InChI Key |
ZXRMNJORELWHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=NC=C3)C |
Origin of Product |
United States |
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